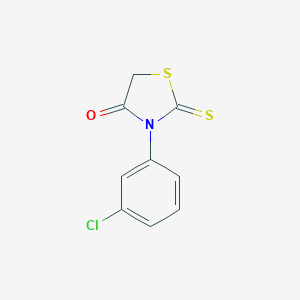

Rhodanine, 3-(m-chlorophenyl)-

説明

Rhodanine, 3-(m-chlorophenyl)- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of rhodanine, which is a heterocyclic organic compound that contains both sulfur and oxygen atoms in its ring structure. Rhodanine, 3-(m-chlorophenyl)- has been shown to have a variety of biochemical and physiological effects, and it has been used in numerous lab experiments to investigate its mechanism of action and potential therapeutic applications.

作用機序

The mechanism of action of rhodanine, 3-(m-chlorophenyl)- is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in the body. Specifically, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in gene expression and regulation. By inhibiting HDACs, rhodanine, 3-(m-chlorophenyl)- may be able to alter the expression of genes that are involved in disease processes, leading to therapeutic effects.

生化学的および生理学的効果

Rhodanine, 3-(m-chlorophenyl)- has been shown to have a variety of biochemical and physiological effects in the body. For example, this compound has been shown to inhibit the growth and proliferation of cancer cells, and it has been shown to induce apoptosis (cell death) in these cells. Additionally, rhodanine, 3-(m-chlorophenyl)- has been shown to have anti-inflammatory and antioxidant properties, which may help to reduce the risk of chronic diseases such as cancer and heart disease.

実験室実験の利点と制限

One of the main advantages of using rhodanine, 3-(m-chlorophenyl)- in lab experiments is that it is relatively easy to synthesize and purify, making it a cost-effective option for researchers. Additionally, this compound has been shown to have a variety of potential therapeutic applications, which makes it a promising candidate for drug development. However, one limitation of using rhodanine, 3-(m-chlorophenyl)- in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo.

将来の方向性

There are a number of future directions for research on rhodanine, 3-(m-chlorophenyl)-. One area of interest is in the development of new drugs and therapies for cancer and other diseases. Rhodanine, 3-(m-chlorophenyl)- has been shown to have anti-cancer properties, and it may be possible to develop new drugs based on this compound that are more effective and less toxic than current chemotherapeutic agents. Additionally, further research is needed to better understand the mechanism of action of rhodanine, 3-(m-chlorophenyl)-, which may lead to the development of new therapeutic targets and drugs. Finally, research is needed to explore the potential applications of rhodanine, 3-(m-chlorophenyl)- in other areas of medicine, such as diabetes and Alzheimer's disease.

合成法

Rhodanine, 3-(m-chlorophenyl)- can be synthesized through a variety of methods, including condensation reactions between chloroacetic acid and thiourea, or between chloroacetyl chloride and thiourea. Other methods involve the use of substituted benzaldehydes and thiourea, or the use of substituted acetophenones and thiosemicarbazide. These synthesis methods have been well-established in the literature and have been used to produce high yields of pure rhodanine, 3-(m-chlorophenyl)- for use in scientific research.

科学的研究の応用

Rhodanine, 3-(m-chlorophenyl)- has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the development of new drugs and therapies for a variety of diseases, including cancer, diabetes, and Alzheimer's disease. Rhodanine, 3-(m-chlorophenyl)- has been shown to have anti-cancer properties, and it has been used in numerous studies to investigate its potential as a chemotherapeutic agent. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of a variety of diseases.

特性

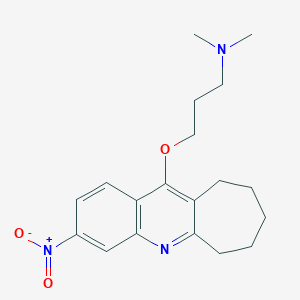

IUPAC Name |

3-(3-chlorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNOS2/c10-6-2-1-3-7(4-6)11-8(12)5-14-9(11)13/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQPPXOAIYFGXPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=S)S1)C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNOS2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20168914 | |

| Record name | Rhodanine, 3-(m-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20168914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.7 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49672056 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

Rhodanine, 3-(m-chlorophenyl)- | |

CAS RN |

17062-65-6 | |

| Record name | 3-(m-Chlorophenyl)rhodanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017062656 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC246967 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=246967 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Rhodanine, 3-(m-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20168914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(m-Chlorophenyl)rhodanine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QS26ZJL6RQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。